GM1-リソガングリオシド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GM1-Lysoganglioside is a biomedicine utilized in the treatment of neurodegenerative disorders and nerve injuries . It acts as an essential neurotrophic factor in promoting nerve regeneration and maintaining neuronal survival . GM1 gangliosidosis is an inherited lysosomal storage disorder that progressively destroys nerve cells (neurons) in the brain and spinal cord .

Synthesis Analysis

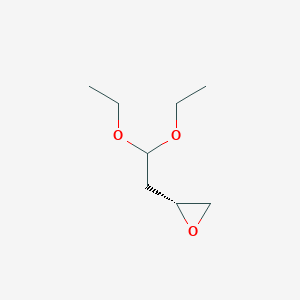

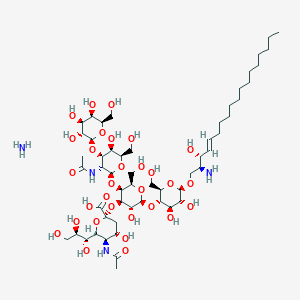

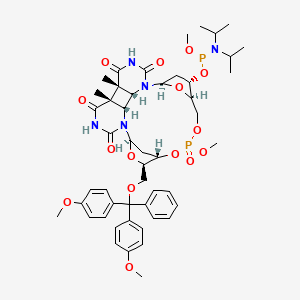

GM1 is synthesized via a [3+2] strategy. The GM3 trisaccharide acceptor bearing an azido propyl group at the reducing end is prepared using the traditional acetamide protected sialyl thioglycosyl donor . The glycosylation of the axial 4-hydroxyl group of GM3 by the disaccharide donor is highly dependent on donor protective groups .Molecular Structure Analysis

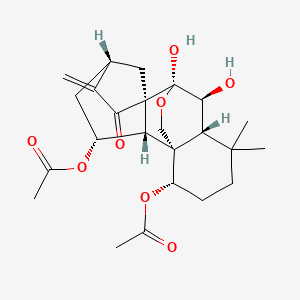

GM1 consists of a sialic acid-containing oligosaccharide covalently attached to a ceramide lipid . Their structure consists of a ceramide backbone linked to an oligosaccharide unit made of five sugar molecules. One of them is a sialic acid .Chemical Reactions Analysis

GM1 is isotopically 3 H-labeled at C6 of the external galactose by oxidation with galactose-oxidase. The aldehyde is reduced with 3 H-labeled sodium borohydride .科学的研究の応用

ミクログリアにおける抗炎症作用

GM1-リソガングリオシドは、脳と脊髄全体に見られる細胞の一種であるミクログリアにおいて、抗炎症作用を発揮することがわかっています . GM1は、ミクログリアの活性化後に投与した場合でも、インビトロおよびインビボで炎症性ミクログリア応答を減少させます . これらの抗炎症効果は、GM1グリカンヘッドグループにおけるシアル酸残基の存在と、脂質テールが存在することに依存しています .

神経保護

GM1-リソガングリオシドは、パーキンソン病とハンチントン病のモデルにおいて神経保護効果を示します . ほとんどの研究は、ガングリオシドの神経細胞に対する直接的な神経保護効果に焦点を当てています .

細胞成長とシグナル伝達の調節

GM1-リソガングリオシドは、細胞成長とシグナル伝達のモジュレーターであると考えられています . これは、GM1-リソガングリオシドががん研究と治療の分野で潜在的な応用を持つ可能性があることを示唆しています。

神経機能の維持

GM1-リソガングリオシドは、哺乳類の神経機能を維持する重要な因子です . GM1-リソガングリオシドの生合成は、加齢とともに徐々に減少することが知られており、これは高齢者の神経細胞の消失や神経変性疾患における深刻な神経細胞の衰退の原因の1つと考えられています .

脂質ラフトにおける役割

GM1の独特な構造は、細胞膜の流動性を低下させ、脂質ラフトと呼ばれる特定の膜ドメインにガングリオシドを保持および濃縮することを意味します . これは、細胞膜のダイナミクスと機能に関する研究において、重要な意味を持つ可能性があります。

膜受容体と細胞外リガンドとの相互作用

GM1オリゴ糖ヘッドのダイナミズムにより、GM1はさまざまなコンフォメーションを取り、水素結合またはイオン結合を介して、広範囲の膜受容体と細胞外リガンドの両方に相互作用することができます . この特性は、標的型薬物送達システムの設計に応用できる可能性があります。

神経変性疾患における潜在的な役割

リソスフィンゴ脂質は細胞毒性があることが知られているため、異常蓄積したリソスフィンゴ脂質が、ガングリオシドーシスにおける神経変性の病因因子である可能性があります . これは、GM1-リソガングリオシドがこれらの疾患の治療において役割を果たす可能性があることを示唆しています。

GM1誘導体の調製

GM1-リソガングリオシドは、さまざまな脂肪酸、蛍光タグ、またはその他の残基を含むGM1誘導体の調製に使用されます . これらの誘導体は、生物学的研究と医療においてさまざまな用途を持つ可能性があります。

作用機序

Target of Action

GM1-Lysoganglioside primarily interacts with neuronal membrane proteins. Specifically, it binds to membrane receptors and modulates their functions. The hydrophilic portion of GM1-Lysoganglioside, known as “OligoGM1,” plays a crucial role in these interactions. Meanwhile, the ceramide moiety ensures proper positioning of GM1-Lysoganglioside within the cell membrane, facilitating its interactions with proteins involved in neuronal processes .

Mode of Action

Upon binding to membrane proteins, GM1-Lysoganglioside influences various cellular processes. It enhances neuronal differentiation and trophism, supporting the growth and maintenance of nerve cells. Additionally, preclinical studies suggest that GM1-Lysoganglioside may modify the progression of Parkinson’s disease .

Action Environment

Environmental factors, such as pH, temperature, and lipid composition, influence GM1-Lysoganglioside’s stability and efficacy. Proper storage conditions are essential to maintain its therapeutic potential.

将来の方向性

Researchers are critically evaluating the efficacy of substrate reduction therapy, pharmacological chaperones, enzyme replacement therapy, stem cell transplantation, and gene therapy for GM1 . A Phase I/II clinical trial for GM1 children is ongoing to evaluate the safety and efficacy of adeno-associated virus-mediated GLB1 delivery by intravenous injection .

生化学分析

Biochemical Properties

GM1-Lysoganglioside is known to modulate cell growth and signal transduction. It interacts with various enzymes, proteins, and other biomolecules. For instance, it accumulates in the nervous system of patients with GM1 gangliosidosis, a lysosomal storage disorder caused by mutations in the GLB1 gene encoding the enzyme β-galactosidase . GM1-Lysoganglioside also interacts with cholera toxin and E. coli heat-labile enterotoxin, acting as a binding site for these toxins .

Cellular Effects

GM1-Lysoganglioside has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, GM1-Lysoganglioside has been shown to provide neuroprotection in models of neurodegenerative diseases such as Parkinson’s and Huntington’s diseases . It also plays a role in the anti-inflammatory response of microglia, the resident immune cells of the central nervous system .

Molecular Mechanism

The molecular mechanism of GM1-Lysoganglioside involves its interaction with cell surface receptors and other biomolecules. It consists of a sialic acid-containing oligosaccharide covalently attached to a ceramide lipid . GM1-Lysoganglioside acts as a receptor for cholera toxin, facilitating the entry of the toxin’s A1 subunit into intestinal epithelial cells . Additionally, it modulates the activity of various signaling pathways, including the MAPK pathway, which is crucial for neuronal differentiation and protection .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of GM1-Lysoganglioside can change over time. Studies have shown that GM1-Lysoganglioside is stable under certain conditions but can degrade over time, affecting its long-term impact on cellular function . In vitro and in vivo studies have demonstrated that GM1-Lysoganglioside can have long-term neuroprotective effects, although its stability and degradation need to be carefully monitored .

Dosage Effects in Animal Models

The effects of GM1-Lysoganglioside vary with different dosages in animal models. At lower doses, it has been shown to provide neuroprotection and support neuronal function. At higher doses, there may be toxic or adverse effects . Studies in zebrafish models have demonstrated the accumulation of GM1-Lysoganglioside in lysosomes, highlighting the importance of dosage in therapeutic applications .

Metabolic Pathways

GM1-Lysoganglioside is involved in several metabolic pathways. It is a key intermediate in the degradation of gangliosides, which occurs both on the cell surface and in endosomes and lysosomes . The enzyme β-galactosidase plays a crucial role in the metabolism of GM1-Lysoganglioside, and mutations in the GLB1 gene can lead to its accumulation in neuronal tissue .

Transport and Distribution

GM1-Lysoganglioside is transported and distributed within cells and tissues through various mechanisms. It is primarily found in the plasma membrane of cells in the central nervous system, where it plays a key role in cell signaling and neuroprotection . GM1-Lysoganglioside can be endocytosed for further degradation in lysosomes . Additionally, it interacts with transporters and binding proteins that facilitate its distribution within the cell .

Subcellular Localization

The subcellular localization of GM1-Lysoganglioside is primarily in the plasma membrane, where it is embedded through its lipid chains . It is also found in endosomes and lysosomes, where it undergoes degradation . The localization of GM1-Lysoganglioside is crucial for its function, as it interacts with various membrane proteins and receptors to modulate cellular processes .

特性

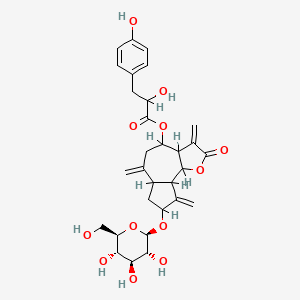

IUPAC Name |

(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-6-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;azane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H97N3O30.H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(66)27(56)24-79-51-43(75)41(73)45(33(22-62)82-51)84-53-44(76)49(88-55(54(77)78)18-29(67)35(57-25(2)64)48(87-55)37(69)30(68)19-59)46(34(23-63)83-53)85-50-36(58-26(3)65)47(39(71)32(21-61)80-50)86-52-42(74)40(72)38(70)31(20-60)81-52;/h16-17,27-53,59-63,66-76H,4-15,18-24,56H2,1-3H3,(H,57,64)(H,58,65)(H,77,78);1H3/b17-16+;/t27-,28+,29-,30+,31+,32+,33+,34+,35+,36+,37+,38-,39-,40-,41+,42+,43+,44+,45+,46-,47+,48+,49+,50-,51+,52-,53-,55-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQTZTHWHSZKVRN-UVMZBQDWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)N)O.N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)N)O.N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H100N4O30 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1297.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does GM1-lysoganglioside exert its neuroprotective effects in the context of a thrombotic brain injury?

A1: The research paper demonstrates that LIGA4 and LIGA20, derivatives of GM1-lysoganglioside, exhibit neuroprotective effects in a rat model of thrombotic brain injury. Specifically, these compounds reduce neuronal damage in the penumbra region, the area surrounding the primary injury site, where progressive neuronal death occurs [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

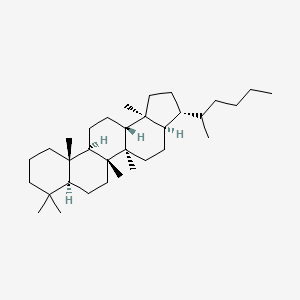

![2-[(4R)-4-tert-Butyl-2-oxazoline-2-yl]pyridine](/img/structure/B1494880.png)